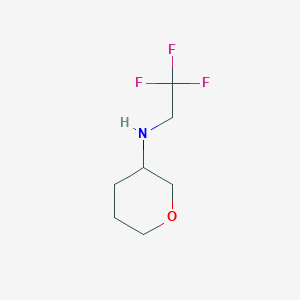

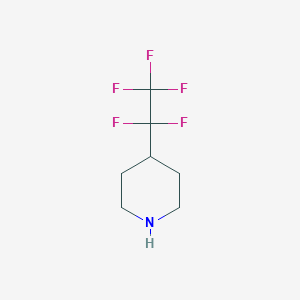

N-(2,2,2-trifluoroethyl)oxan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

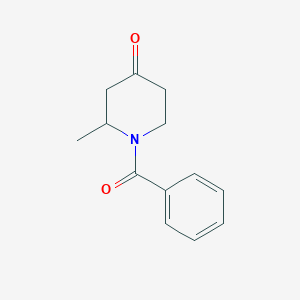

“N-(2,2,2-trifluoroethyl)oxan-3-amine” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.17 . The IUPAC name for this compound is 3-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-3-amine .

Synthesis Analysis

The synthesis of N-(2,2,2-trifluoroethyl)oxan-3-amine involves various chemical reactions. One such method involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Molecular Structure Analysis

The InChI code for N-(2,2,2-trifluoroethyl)oxan-3-amine is 1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

N-(2,2,2-trifluoroethyl)oxan-3-amine can participate in various chemical reactions. For instance, it can undergo a one-pot N–H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .Physical And Chemical Properties Analysis

N-(2,2,2-trifluoroethyl)oxan-3-amine is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Developments in Aerobic Oxidation of Amines

Amines are pivotal for the sustainable production of N-containing building blocks in the chemical industry. Their oxidation can lead to significant advancements in the synthesis of key industrial chemicals. Research highlights the potential of oxidative upgrading of amines, emphasizing the importance of further exploration in this area to overcome existing challenges and unlock new opportunities for chemical synthesis (Schümperli, Hammond, & Hermans, 2012).

Electrocatalytic Reactions and Amine Oxidation

Electrocatalysis using N-oxyl compounds, including aminoxyls and related reagents, showcases the versatility of amines in selective oxidation reactions. These reactions are pivotal for the synthesis of organic molecules, highlighting the role of amines in facilitating electrosynthetic processes that are crucial for both laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).

Direct Synthesis of Amides

The conversion of carboxylic acids and amines to amides using B(OCH2CF3)3 demonstrates the utility of amines in amide bond formation. This method presents an efficient and simplified approach for amide synthesis, which is a fundamental reaction in organic chemistry and has broad applications ranging from pharmaceuticals to materials science (Lanigan, Starkov, & Sheppard, 2013).

Amine-Based Catalysis for C-N Bond Formation

The use of amines in transition-metal-catalyzed C-H amination demonstrates their importance in the formation of carbon-nitrogen bonds. This method underscores the role of amines in developing more efficient, selective, and sustainable chemical processes, particularly for synthesizing nitrogen-containing compounds that are prevalent in functional materials and pharmaceuticals (Shin, Kim, & Chang, 2015).

Nonheme Fe(IV)O Complexes and C-H Bond Oxidation

The study of nonheme oxoiron(IV) complexes and their ability to oxidize strong C-H bonds at room temperature reveals the potential applications of amines in facilitating reactions that mimic enzymatic processes found in nature. This research provides insights into the development of bio-inspired catalytic systems for efficient and selective chemical transformations (Kaizer et al., 2004).

Safety and Hazards

The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H227, H302, H314, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .

Direcciones Futuras

The future directions of N-(2,2,2-trifluoroethyl)oxan-3-amine research could involve exploring its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and agrochemistry . Further studies could also focus on developing new synthetic methods for the introduction of fluorine and fluorous functional groups .

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-2-1-3-12-4-6/h6,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAJQMXLLJBWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)oxan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)

![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)

![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)

![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)